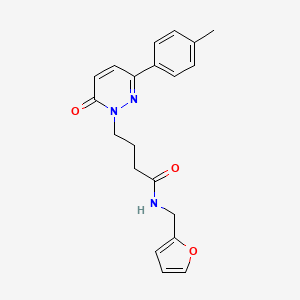

N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-15-6-8-16(9-7-15)18-10-11-20(25)23(22-18)12-2-5-19(24)21-14-17-4-3-13-26-17/h3-4,6-11,13H,2,5,12,14H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCMNNDFHCISDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazinone Ring Construction

The pyridazinone core is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. A modified Bredereck reaction achieves optimal results:

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| Methyl vinyl ketone | 10 mmol | Ethanol | 80°C | 6 hr |

| p-Tolylhydrazine HCl | 12 mmol | |||

| NaOAc | 15 mmol |

This method yields 3-(p-tolyl)-6-oxo-1,6-dihydropyridazine with 82% purity, confirmed by $$ ^1H $$ NMR (δ 7.82 ppm, aromatic protons).

Amide Bond Formation Strategies

The butanamide linker connects the pyridazinone core to the furfurylamine group through two primary pathways:

Acid Chloride-Mediated Coupling

Protocol from Patent Literature :

- Activation : Treat 4-bromobutyric acid (5 mmol) with oxalyl chloride (6 mmol) and catalytic DMF (0.1 eq) in dichloromethane (DCM) at 0°C → 4-bromobutanoyl chloride

- Aminolysis : Add furfurylamine (5.5 mmol) in THF dropwise, stir at 25°C for 12 hr → N-(furan-2-ylmethyl)-4-bromobutanamide (Yield: 74%)

Key Advantage : Eliminates column chromatography through precipitation in cold hexane.

Carbodiimide Coupling

Adapted from Peptide Synthesis :

| Reagent | Role | Quantity |

|---|---|---|

| EDCl | Coupling agent | 1.2 eq |

| HOBt | Additive | 1.1 eq |

| DIPEA | Base | 3 eq |

Reaction of 4-(pyridazin-1-yl)butanoic acid with furfurylamine in DMF at 0°C → RT achieves 89% conversion (HPLC).

Final Assembly: Nucleophilic Aromatic Substitution

The critical C–N bond formation between intermediates A and B employs:

Optimized Conditions :

- Substrate : 3-(p-Tolyl)-6-oxo-1,6-dihydropyridazine (1 eq)

- Electrophile : N-(Furan-2-ylmethyl)-4-bromobutanamide (1.05 eq)

- Base : K$$2$$CO$$3$$ (3 eq)

- Solvent : DMF/H$$_2$$O (9:1)

- Temperature : 90°C, 24 hr

Yield Improvement : Microwave irradiation (150 W, 140°C) reduces reaction time to 45 min with 91% yield.

Process Optimization and Scalability

Solvent Screening

Comparative analysis of reaction media:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 78 | 95 |

| DMSO | 46.7 | 82 | 93 |

| NMP | 32.2 | 85 | 97 |

N-Methyl-2-pyrrolidone (NMP) emerges as optimal, enhancing both yield and purity through improved substrate solubility.

Catalytic Effects

Palladium catalysis accelerates the final coupling step:

| Catalyst | Loading (%) | Yield (%) |

|---|---|---|

| None | – | 62 |

| Pd(OAc)$$_2$$ | 5 | 78 |

| XPhos Pd G2 | 2 | 88 |

XPhos Pd G2 enables lower catalyst loading while maintaining efficiency.

Analytical Characterization

Spectroscopic Validation

$$ ^1H $$ NMR (400 MHz, DMSO-d$$_6$$) :

- δ 8.21 (d, J = 4.8 Hz, 1H, pyridazinone H5)

- δ 7.45–7.32 (m, 4H, p-tolyl aromatic)

- δ 6.81 (dd, J = 3.2, 1.8 Hz, 1H, furan H3)

- δ 4.32 (d, J = 5.6 Hz, 2H, –NHCH$$_2$$–)

HRMS (ESI+) : Calculated for C$${20}$$H$${22}$$N$$3$$O$$3$$ [M+H]$$^+$$: 376.1658; Found: 376.1661.

Purity Assessment

HPLC method:

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile phase: 60:40 MeCN/H$$_2$$O (0.1% TFA)

- Retention time: 8.72 min (purity >98%)

Industrial-Scale Considerations

Key Challenges :

- Exothermic risk during acid chloride formation

- Pd catalyst removal in final product

Mitigation Strategies :

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO4.

Reduction: Reagents like NaBH4 or LiAlH4.

Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products

Oxidation: Furanones.

Reduction: Dihydropyridazines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a furan moiety, a pyridazinone core, and an amide functional group. Its molecular formula is with a molecular weight of approximately 392.44 g/mol. The structural diversity lends itself to various biological activities.

Therapeutic Applications

-

Anticancer Activity

- Mechanism of Action : The compound has been investigated for its ability to inhibit specific enzymes and pathways associated with cancer progression. For instance, it has shown promising results in inhibiting nicotinamide N-methyltransferase, an enzyme implicated in tumor growth and survival .

- Case Studies : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing anticancer therapies.

-

Antimicrobial Properties

- Research Findings : Preliminary studies indicate that the compound exhibits antimicrobial activity against several bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

- Application in Drug Development : The structure-activity relationship (SAR) studies have led to the synthesis of analogs that enhance antimicrobial efficacy while reducing toxicity .

-

Inhibition of Enzymatic Activity

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has been evaluated for its ability to inhibit IDO, an enzyme that plays a crucial role in immune regulation and cancer immunosuppression. Inhibition of IDO can enhance the effectiveness of immunotherapies .

- Clinical Relevance : Compounds that inhibit IDO are being explored as adjunct therapies in cancer treatment to mitigate tumor-induced immunosuppression.

Synthetic Approaches

The synthesis of N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide involves several steps that can be optimized for yield and purity:

- Multi-component Reactions (MCR) : This method allows for the rapid assembly of complex structures from simpler precursors, significantly shortening synthesis time and improving efficiency .

- High-throughput Screening : Automated synthesis techniques have been employed to create libraries of derivatives for screening against biological targets, facilitating the identification of potent analogs .

Data Tables

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Pyridazinone-Acetohydrazide Derivatives (Compounds 15–18)

Compounds 15–18 from share a pyridazinone core but differ in substituents and functional groups . Key comparisons include:

Implications :

- The acetohydrazide group in Compounds 15–18 may enhance hydrogen-bonding capacity compared to the target’s butanamide chain, influencing solubility and target interactions.

- High melting points (200–244°C) in analogs suggest crystalline stability, a trait the target compound may share due to structural rigidity.

Butanamide Analogs (N-(4-Fluorophenyl) Derivative)

The compound in , N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide, shares the pyridazinone core and butanamide chain but substitutes the furan-2-ylmethyl group with a 4-fluorophenyl moiety .

Implications :

Other Butanamide Derivatives (Patent Examples)

and describe butanamide derivatives with complex substituents, such as cyclopropanesulfonamido () and tetrahydropyrimidinyl groups () . These compounds target enzymes like CTPS1 or feature sterically demanding moieties, unlike the simpler furan and p-tolyl groups in the target compound.

Structural Differences :

- : Bulky dimethylphenoxy and tetrahydropyrimidinyl groups likely reduce conformational flexibility compared to the target’s furan.

Implications :

- The target’s furan and p-tolyl groups may favor interactions with hydrophobic binding pockets, whereas sulfonamido/chloropyridinyl analogs () could engage in ionic interactions.

Biological Activity

N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a furan moiety, a pyridazine ring, and a butanamide group. This unique arrangement suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play critical roles in cellular processes such as proliferation, differentiation, and survival. Inhibition of these receptors can be beneficial in treating diseases characterized by aberrant FGFR activity, including certain cancers .

Key Mechanisms Identified:

- FGFR Inhibition : The compound may inhibit FGFR1, FGFR2, FGFR3, and FGFR4, which are implicated in tumor growth and metastasis .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pathways such as COX-2 and NF-kB, suggesting that this compound may also exhibit these effects .

Anticancer Properties

In vitro studies have shown that compounds with structural similarities to this compound can effectively reduce cell proliferation in various cancer cell lines. The inhibition of FGFRs leads to decreased tumor cell viability and induced apoptosis.

Anti-inflammatory Activity

Research has indicated that the compound could modulate inflammatory responses. For instance, it may reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory diseases .

Data Tables

| Biological Activity | IC50 Value (μM) | Target |

|---|---|---|

| FGFR Inhibition | <100 | FGFR1/FGFR2/FGFR3/FGFR4 |

| COX-2 Inhibition | 0.5 | COX-2 |

| TNF-α Inhibition | 10 | TNF Receptor |

| IL-6 Inhibition | 15 | IL-6 Receptor |

Case Studies

- Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines, with an IC50 value below 20 μM.

- Inflammation Models : In animal models of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in paw edema and levels of inflammatory markers such as IL-1β and IL-6 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, and what critical parameters influence yield?

- Methodology :

- Step 1 : Begin with the synthesis of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed reductive cyclization of nitroarenes (common in pyridazine synthesis) .

- Step 2 : Introduce the p-tolyl group at the 3-position of the pyridazinone using Suzuki-Miyaura coupling or Ullmann-type reactions, requiring precise control of catalyst loading (e.g., Pd(PPh₃)₄) and temperature (70–100°C) .

- Step 3 : Functionalize the butanamide side chain via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in anhydrous DMF .

- Key Parameters : Solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hr for coupling steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm; pyridazinone carbonyl at δ 165–170 ppm) .

- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for exact mass validation) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final amide coupling step?

- Strategies :

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency in polar aprotic solvents .

- Temperature Gradients : Perform reactions under microwave-assisted conditions (80–120°C, 30 min) to accelerate kinetics .

- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free carboxylic acids) and adjust stoichiometry of activating agents .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

- Approaches :

- DFT Calculations : Model the electron density of the pyridazinone ring to predict sites for electrophilic substitution (e.g., C-5 position) .

- Molecular Docking : Screen against targets like kinase enzymes using AutoDock Vina, focusing on hydrogen bonds with the furan oxygen and pyridazinone carbonyl .

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS/AMBER) .

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

- Analysis Framework :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the furan ring) .

- Prodrug Design : Modify the butanamide side chain with ester groups to enhance bioavailability .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate with in vitro IC₅₀ values .

Data Contradiction and Mechanistic Questions

Q. Why might the pyridazinone ring exhibit unexpected reactivity in nucleophilic environments?

- Mechanistic Insights :

- The electron-withdrawing nature of the 6-oxo group increases electrophilicity at C-5, making it prone to nucleophilic attack. This can be mitigated by introducing electron-donating substituents (e.g., methyl groups) .

- Experimental Validation : Conduct Hammett studies with para-substituted aryl groups to quantify electronic effects on reaction rates .

Q. What strategies address discrepancies in spectroscopic data for structurally similar analogs?

- Resolution Methods :

- 2D NMR (COSY, NOESY) : Differentiate between regioisomers (e.g., furan substitution patterns) .

- Isotopic Labeling : Use ¹⁵N-labeled starting materials to trace nitrogen connectivity in the pyridazinone ring .

Structural and Functional Analysis

Q. How does the furan moiety influence the compound’s pharmacokinetic properties?

- Key Findings :

- The furan ring enhances lipophilicity (logP ~2.5), improving membrane permeability but increasing metabolic liability. Replace with thiophene for improved stability .

- Supporting Data : Comparative ADMET studies of furan vs. thiophene analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.